(Benzothiazole-2-sulfonyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzothiazole-2-sulfonyl)-acetic acid is a heterocyclic organic compound that features a benzothiazole ring fused with a sulfonyl group and an acetic acid moiety. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Benzothiazole-2-sulfonyl)-acetic acid typically involves the reaction of 2-aminobenzenethiol with aldehydes or acyl chlorides under specific conditions. One common method includes the use of samarium triflate as a reusable acid catalyst in an aqueous medium . Another approach involves the condensation of 2-aminobenzenethiol with aldehydes in the presence of iodine in DMF, which efficiently provides the desired benzothiazole derivatives .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-accelerated condensation and the use of ionic liquids as solvents are gaining popularity due to their efficiency and reduced environmental footprint .
Chemical Reactions Analysis
Types of Reactions: (Benzothiazole-2-sulfonyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions typically yield thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted benzothiazole derivatives .
Scientific Research Applications
(Benzothiazole-2-sulfonyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (Benzothiazole-2-sulfonyl)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects such as anti-cancer activity. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Benzothiazole: A simpler structure without the sulfonyl and acetic acid groups, used in various industrial applications.
2-Arylbenzothiazole: Known for its significant pharmacological activities, including anti-tumor and anti-bacterial properties.
Uniqueness: (Benzothiazole-2-sulfonyl)-acetic acid stands out due to its unique combination of a benzothiazole ring, sulfonyl group, and acetic acid moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7NO4S2 |
---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfonyl)acetic acid |
InChI |
InChI=1S/C9H7NO4S2/c11-8(12)5-16(13,14)9-10-6-3-1-2-4-7(6)15-9/h1-4H,5H2,(H,11,12) |
InChI Key |
ALZSCKYYEUSOFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.